N-Hydroxy-4-nitrobenzimidoyl chloride
Description
Properties
IUPAC Name |
(1E)-N-hydroxy-4-nitrobenzenecarboximidoyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O3/c8-7(9-11)5-1-3-6(4-2-5)10(12)13/h1-4,11H/b9-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIQHICJFBSZFMS-VQHVLOKHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=NO)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=N\O)/Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
N-Chlorosuccinimide (NCS)-Mediated Chlorination
The most frequently reported method involves the chlorination of 4-nitrobenzaldoxime using NCS in dimethylformamide (DMF). This procedure is favored for its reproducibility and avoidance of gaseous chlorine handling.
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Oxime Preparation : 4-Nitrobenzaldehyde (1.5 g, 12.08 mmol) is suspended in a 1:1:2 mixture of water, ethanol, and ice. Hydroxylamine hydrochloride (0.84 g, 12.08 mmol) and sodium hydroxide (1.20 g, 30.2 mmol) are added sequentially, maintaining the temperature below 30°C. The reaction completes within 1 hour, yielding 4-nitrobenzaldoxime (98% yield).
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Chlorination : The oxime (10 g, 0.06 mol) is dissolved in DMF (35 mL), and NCS (9.31 g, 0.07 mol) is added in portions. To initiate the reaction, trace HCl gas (introduced via syringe from concentrated HCl vapor) is bubbled through the solution. The mixture is stirred at 40–45°C for 2.5 hours, followed by aqueous workup and ether extraction. The crude product is recrystallized from hexane, yielding N-hydroxy-4-nitrobenzimidoyl chloride as a pale yellow solid (76–85% yield).
Key Parameters :
Table 1: Optimization of NCS-Based Synthesis
Chlorine Gas-Mediated Chlorination
An alternative method employs chlorine gas for oxime chlorination, though this approach is less common due to safety concerns.
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Gas Generation : Chlorine gas is produced by adding concentrated HCl to potassium permanganate.
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Reaction : 4-Nitrobenzaldoxime (3.00 g, 0.24 mol) in chloroform (36 mL) is cooled to −10°C, and chlorine gas is bubbled through until saturation (indicated by color changes from yellow to dark orange). Excess chlorine is purged with nitrogen, and the solvent is removed under reduced pressure. The residue is recrystallized from hexane, yielding the product (50% yield).
Challenges :
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Safety Risks : Chlorine gas is toxic and requires specialized equipment.
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Yield Limitations : Lower yields (50%) compared to NCS methods due to side reactions and incomplete conversion.
Spectroscopic Validation and Quality Control
Mass Spectrometry
Nuclear Magnetic Resonance (NMR)
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¹H NMR (CDCl₃) : Signals at δ 7.37–7.85 (aromatic protons) and δ 8.61 (hydroxyl proton) align with literature data.
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Purity Checks : TLC (40% ethyl acetate/hexane) ensures reaction completion, with Rₓ values consistent with non-polar intermediates.
Comparative Analysis of Methods
Table 2: NCS vs. Chlorine Gas Methods
| Criterion | NCS Method | Chlorine Gas Method |
|---|---|---|
| Yield | 76–85% | 50% |
| Safety | Moderate | High risk |
| Scalability | Easily scalable | Limited by gas handling |
| Equipment Needs | Standard glassware | Cryogenic setup |
| Environmental Impact | Low (closed system) | High (gas emissions) |
Key Insight : The NCS method is superior for laboratory-scale synthesis due to its balance of safety and efficiency. Industrial applications may still explore chlorine gas routes with engineered controls.
Troubleshooting and Best Practices
Common Issues
Purification Tips
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Recrystallization Solvents : Hexane or ethanol/water mixtures (3:1) effectively remove unreacted oxime and NCS byproducts.
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Storage : Stable at room temperature for 1 month; prolonged storage requires −20°C with desiccant.
Applications and Downstream Chemistry
This compound is primarily used in 1,3-dipolar cycloadditions to synthesize isoxazolines, which are precursors to pharmaceuticals and agrochemicals. Recent studies highlight its role in generating indole-thiazolidin-4-one derivatives with antimicrobial activity .
Chemical Reactions Analysis
N-Hydroxy-4-nitrobenzimidoyl chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert it into other derivatives.
Substitution: It can undergo substitution reactions where the chloride group is replaced by other functional groups.
Common reagents used in these reactions include N-chlorosuccinimide for oxidation and various reducing agents for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Cross-Coupling Reactions
N-Hydroxy-4-nitrobenzimidoyl chloride has been employed in palladium-catalyzed C–N cross-coupling reactions, which are essential for forming anilines and their derivatives. These reactions allow for the introduction of nitrogen functionalities into aromatic systems, facilitating the synthesis of complex molecules with potential pharmaceutical applications . The compound serves as a coupling partner with various amines, leading to high yields of the desired products.
Synthesis of Imines
The compound can also be utilized in the synthesis of imines through its reaction with carbonyl compounds. This reaction is crucial for generating intermediates that can be further transformed into various nitrogen-containing heterocycles, which are valuable in medicinal chemistry .
Mechanochemical Reactions
Recent studies have highlighted the use of this compound in mechanochemical reactions, particularly under ball-milling conditions. For instance, the reaction of aldoximes with sodium chloride and Oxone has been reported to produce N-acyloxyimidoyl chlorides in satisfactory yields (40-60%) through mechanochemical activation . This method offers advantages such as reduced solvent usage and increased reaction efficiency.
Case Study: Aldoxime Reactions
A notable study demonstrated the transformation of aldoximes into this compound derivatives using a combination of sodium chloride and Oxone under mechanochemical conditions. The yields achieved were significant, showcasing the compound's utility as a reactive intermediate in synthetic pathways .
Case Study: Iron-Catalyzed Reactions
Another research effort explored iron-catalyzed cross-coupling reactions involving imidoyl derivatives, where this compound was used as a key starting material. This approach provided access to a range of nitrogen-containing compounds with diverse functional groups, demonstrating the compound's versatility in synthetic applications .
Summary Table of Applications
| Application Type | Description | Yield/Results |
|---|---|---|
| C–N Cross-Coupling | Formation of anilines and derivatives | High yields |
| Synthesis of Imines | Reaction with carbonyl compounds | Various nitrogen heterocycles |
| Mechanochemical Reactions | Reaction with aldoximes under ball-milling conditions | Yields: 40-60% |
| Iron-Catalyzed Reactions | Cross-coupling with imidoyl derivatives | Diverse nitrogen compounds |
Mechanism of Action
The mechanism of action of N-Hydroxy-4-nitrobenzimidoyl chloride involves its interaction with specific molecular targets. It can act as a reagent in chemical reactions, facilitating the formation or transformation of other compounds. The exact pathways and targets depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., -NO₂, -CF₃) enhance the electrophilicity of the imidoyl chloride, accelerating nucleophilic attack in cycloaddition reactions .
- Electron-donating groups (e.g., -OCH₃) reduce reactivity but may improve solubility in non-polar solvents .
Physical and Spectral Properties
Physical State and Stability:
Collision Cross-Section (CCS) Analysis (Nitro Derivative):
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 201.00615 | 135.4 |
| [M+Na]⁺ | 222.98809 | 148.5 |
| [M-H]⁻ | 198.99159 | 138.7 |
These CCS values reflect the molecule’s compact geometry, influenced by the planar nitro group . Comparable data for other analogs are unavailable.
Reactivity in Cycloaddition Reactions
In mechanochemical 1,3-dipolar cycloadditions with terminal alkynes:
- Nitro derivative : Delivers moderate to excellent yields of 3,5-isoxazoles due to enhanced electrophilicity .
- Methoxy derivative : Likely less reactive but may favor regioselectivity in polar solvents .
Commercial Availability and Cost
The nitro derivative is more accessible and cost-effective for bulk purchases compared to niche analogs like the trifluoromethyl variant.
Biological Activity
N-Hydroxy-4-nitrobenzimidoyl chloride is a compound that has garnered attention for its potential biological activities, particularly in the context of nitric oxide (NO) release, antimicrobial properties, and its role in various biochemical pathways. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.
1. Chemical Structure and Properties
This compound can be classified as an amidoxime derivative. The structural formula can be represented as:
This compound features a nitro group and a hydroxylamine moiety, which are critical for its biological activity.
2.1 Nitric Oxide Release
One of the significant biological activities of this compound is its ability to release nitric oxide (NO). NO is a crucial signaling molecule involved in various physiological processes, including vasodilation and neurotransmission. The compound undergoes oxidation pathways that can be catalyzed by enzymes such as cytochrome P450, leading to the generation of NO in vivo .
2.2 Antimicrobial Activity
Research indicates that amidoximes and their derivatives exhibit antimicrobial properties. This compound has been shown to possess activity against various pathogens, potentially through mechanisms involving the disruption of microbial cell membranes or interference with essential metabolic processes .
3.1 In Vitro Studies
In vitro studies have demonstrated that this compound can induce cytokine secretion in immune cells, suggesting an immunomodulatory role. For instance, compounds similar to this compound have been shown to stimulate the production of pro-inflammatory cytokines such as IL-1β and TNF-α in human peripheral blood mononuclear cells (PBMCs) .
3.2 Case Studies
Several case studies highlight the therapeutic potential of compounds related to this compound:
- Case Study 1: A study on the effects of amidoxime derivatives revealed their efficacy in reducing blood pressure and promoting vasodilation through NO release mechanisms .
- Case Study 2: Another investigation focused on the antimicrobial efficacy of amidoximes against Gram-positive and Gram-negative bacteria, highlighting their potential as novel antibiotic agents .
Table 1: Biological Activities of this compound
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Nitric Oxide Release | Induces vasodilation | |
| Antimicrobial | Effective against S. aureus and E. coli | |
| Cytokine Secretion | Stimulates IL-1β and TNF-α production |
5. Conclusion
This compound exhibits promising biological activities, particularly through its ability to release nitric oxide and exert antimicrobial effects. Continued research into its mechanisms of action and potential therapeutic applications could pave the way for novel treatments in cardiovascular health and infectious diseases.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-Hydroxy-4-nitrobenzimidoyl chloride, and how can reaction efficiency be optimized?
- Methodological Answer : The compound is synthesized via chlorination of 4-nitrobenzaldehyde oxime using N-Chlorosuccinimide (NCS) in dimethylformamide (DMF) at room temperature. Reaction completion is monitored by TLC (petroleum ether:ethyl acetate, 70:30). Post-reaction, the product is precipitated in ice-cold water, filtered, and dried. Yield optimization (up to 95%) requires strict stoichiometric control (1:1 molar ratio of oxime to NCS) and inert conditions to avoid side reactions .
Q. How is the structural identity of This compound confirmed experimentally?
- Methodological Answer : Structural validation employs 1H NMR spectroscopy (600 MHz, CDCl₃): A broad singlet at δ 8.35–8.40 ppm corresponds to the hydroxyl proton (exchanges with D₂O), and aromatic protons appear as multiplets at δ 8.04–8.28 ppm. Comparison with literature data and integration ratios ensure purity and correct stereochemistry (Z-configuration) .
Q. What safety protocols are critical when handling This compound in the laboratory?
- Methodological Answer : Use enclosed systems or local exhaust ventilation to prevent inhalation. Wear nitrile gloves, safety goggles, and lab coats. Install emergency showers/eyewash stations. Avoid contact with moisture, as the compound may hydrolyze to release HCl. Store in a cool, dry environment under nitrogen .
Q. Which analytical techniques are recommended for purity assessment of this compound?
- Methodological Answer :
- TLC : Monitor synthesis progress using petroleum ether:ethyl acetate (70:30).
- NMR : Confirm absence of unreacted oxime or chlorinated byproducts.
- Elemental Analysis : Validate C, H, N, and Cl content against theoretical values .
Advanced Research Questions
Q. How does the nitro group at the para-position influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The nitro group is a strong electron-withdrawing group, polarizing the C–Cl bond and enhancing electrophilicity. Computational studies (e.g., DFT) can quantify this effect by analyzing charge distribution and frontier molecular orbitals. Solvolysis experiments in polar aprotic solvents (e.g., DMSO) further elucidate kinetic behavior .
Q. How should researchers resolve contradictions in reported synthetic yields or spectral data for this compound?
- Methodological Answer : Cross-validate experimental conditions:
- Ensure anhydrous DMF and rigorous exclusion of moisture.
- Replicate NMR acquisition parameters (e.g., 600 MHz, CDCl₃ solvent).
- Compare with peer-reviewed spectral databases (e.g., NIST Chemistry WebBook) to rule out solvent or impurity artifacts .
Q. What strategies mitigate decomposition during storage or catalytic applications?
- Methodological Answer : Store under nitrogen at –20°C in amber vials. For catalytic use, pre-dry solvents (e.g., molecular sieves in THF) and avoid prolonged exposure to light. Stability assays (e.g., HPLC monitoring over 24 hours) identify degradation pathways .
Q. How can the nitro group’s electronic effects be exploited in designing derivatives for target-specific applications?
- Methodological Answer : The nitro group’s meta-directing nature facilitates regioselective functionalization. For example:
- Pharmaceuticals : Introduce sulfonamide or urea moieties at the meta-position for enzyme inhibition studies.
- Materials Science : Coordinate with transition metals (e.g., Pd) to create nitro-functionalized ligands for catalysis .
Q. What advanced spectroscopic or computational tools can elucidate its interaction with biological targets?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
